![molecular formula C5H14As2F4 B14461870 Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] CAS No. 65718-95-8](/img/structure/B14461870.png)
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is a unique organoarsenic compound characterized by the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] typically involves the reaction of difluoro(dimethyl)arsane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2Difluoro(dimethyl)arsane+Formaldehyde→Methylenebis[difluoro(dimethyl)-lambda 5 -arsane]
Industrial Production Methods
Industrial production of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The difluoro(dimethyl)arsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in cancer treatment due to its arsenic content.
Industry: It is used in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves its interaction with molecular targets such as proteins and nucleic acids. The difluoro(dimethyl)arsane groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with DNA replication and transcription, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with similar biological activity.
Arsenic trioxide: Used in cancer treatment, particularly in acute promyelocytic leukemia.
Methylarsonic acid: A simpler organoarsenic compound with applications in agriculture and industry.
Uniqueness
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is unique due to the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65718-95-8 |
|---|---|
Molekularformel |
C5H14As2F4 |
Molekulargewicht |
300.00 g/mol |
IUPAC-Name |
[difluoro(dimethyl)-λ5-arsanyl]methyl-difluoro-dimethyl-λ5-arsane |
InChI |
InChI=1S/C5H14As2F4/c1-6(2,8,9)5-7(3,4,10)11/h5H2,1-4H3 |
InChI-Schlüssel |
ZNMGRBLUQAAEGA-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)(C[As](C)(C)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



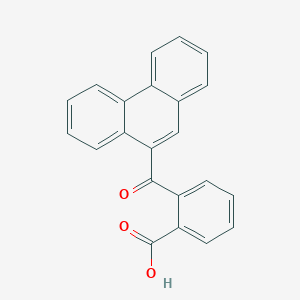
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

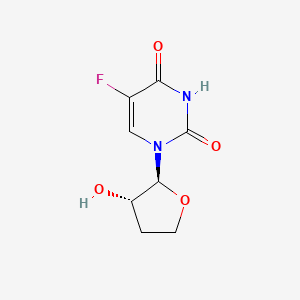

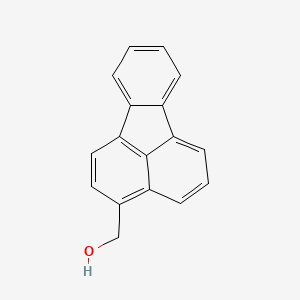
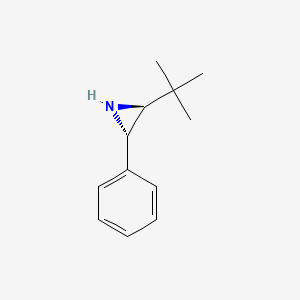
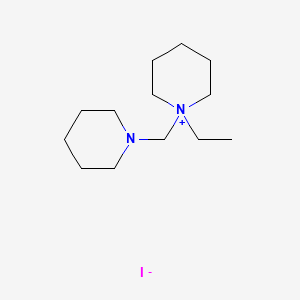


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
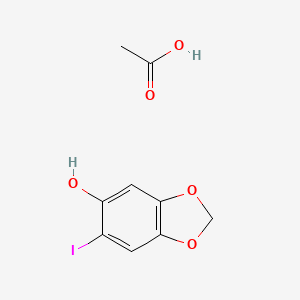
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
